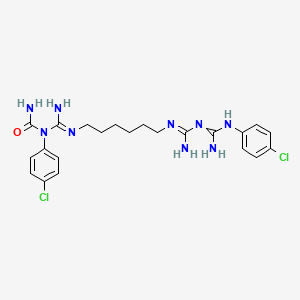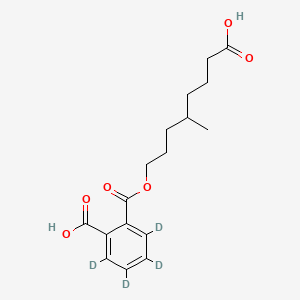
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of Mono-(7-carboxy-4-methylheptyl) Phthalate and is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
The synthesis of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves the incorporation of deuterium into the parent compound, Mono-(7-carboxy-4-methylheptyl) Phthalate. The synthetic route typically includes the esterification of 1,2-benzenedicarboxylic acid with 7-carboxy-4-methylheptyl alcohol in the presence of deuterated reagents. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure the incorporation of deuterium .
Análisis De Reacciones Químicas
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of environmental pollutants
Mecanismo De Acción
The mechanism of action of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the drug being studied .
Comparación Con Compuestos Similares
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Mono-(7-carboxy-4-methylheptyl) Phthalate: The non-deuterated parent compound.
Mono-(4-methyl-7-carboxyheptyl) Phthalate: A structural isomer with a different arrangement of the carboxy and methyl groups.
Mono-carboxy-isooctyl Phthalate: Another phthalate ester with a different alkyl chain
Propiedades
Fórmula molecular |
C17H22O6 |
|---|---|
Peso molecular |
326.38 g/mol |
Nombre IUPAC |
2-(7-carboxy-4-methylheptoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)/i2D,3D,8D,9D |
Clave InChI |
IGGGGTKTEAEHSG-HZYQYMQTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC(=O)O)[2H])[2H] |
SMILES canónico |
CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


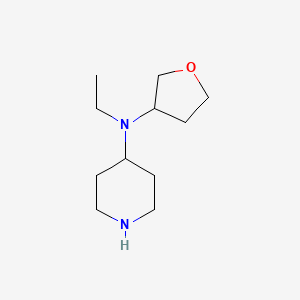
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)

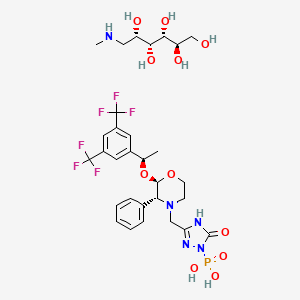
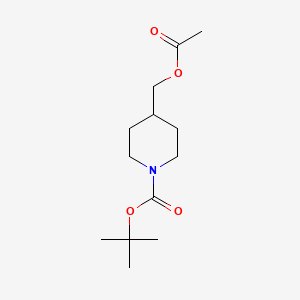
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
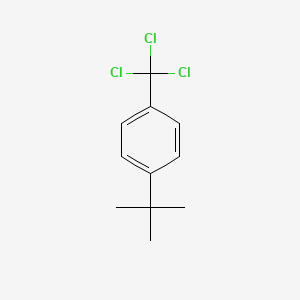
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
